molecular formula C7H15BO2 B13469868 (2-Cyclopentylethyl)boronic acid

(2-Cyclopentylethyl)boronic acid

Cat. No.: B13469868
M. Wt: 142.01 g/mol
InChI Key: VWVDHFVNGRUKNS-UHFFFAOYSA-N
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Description

(2-Cyclopentylethyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopentylethyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the reaction of cyclopentylethylene with borane (BH3) to form the corresponding borane intermediate, which is then oxidized to yield the boronic acid .

Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The borate esters are then hydrolyzed to produce the desired boronic acid .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopentylethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: (2-Cyclopentylethyl)boronic acid is unique due to its cyclopentyl group, which imparts different steric and electronic properties compared to other boronic acids. This can influence its reactivity and selectivity in chemical reactions. For example, the cyclopentyl group may provide steric hindrance that affects the outcome of cross-coupling reactions .

Properties

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

2-cyclopentylethylboronic acid

InChI

InChI=1S/C7H15BO2/c9-8(10)6-5-7-3-1-2-4-7/h7,9-10H,1-6H2

InChI Key

VWVDHFVNGRUKNS-UHFFFAOYSA-N

Canonical SMILES

B(CCC1CCCC1)(O)O

Origin of Product

United States

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